molecular formula C21H27NO6 B11208665 Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208665
M. Wt: 389.4 g/mol
InChI Key: IVVRQISOWARBGW-UHFFFAOYSA-N
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Description

“3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the dihydropyridine class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. The starting materials usually include substituted benzaldehydes, β-keto esters, and ammonia or primary amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Various substitution reactions can occur on the aromatic ring or the dihydropyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dihydropyridines in various chemical reactions.

Biology

Biologically, dihydropyridine derivatives are known for their potential as calcium channel blockers. This makes them of interest in the study of cardiovascular diseases and other conditions related to calcium ion regulation.

Medicine

In medicine, compounds similar to “3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” are explored for their potential therapeutic effects, particularly in the treatment of hypertension and angina.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for compounds in the dihydropyridine class typically involves the inhibition of calcium ion influx through L-type calcium channels. This leads to a decrease in intracellular calcium levels, which can have various physiological effects, such as vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.

    Felodipine: Used for its vasodilatory effects in the management of hypertension.

Uniqueness

“3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” may have unique structural features that confer distinct biological activities or chemical reactivity compared to other dihydropyridine derivatives. Its specific substituents and functional groups could influence its interaction with molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27NO6/c1-6-27-20(24)15-11-22(13(3)4)12-16(21(25)28-7-2)19(15)14-8-9-17(23)18(10-14)26-5/h8-13,19,23H,6-7H2,1-5H3

InChI Key

IVVRQISOWARBGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)C(C)C

Origin of Product

United States

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